1-(4-Bromobutyl)-3-methoxybenzene
Overview
Description
1-(4-Bromobutyl)-3-methoxybenzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science : Bromochloromethoxybenzenes, including compounds similar to 1-(4-Bromobutyl)-3-methoxybenzene, have been studied in the marine troposphere of the Atlantic Ocean. These organohalogens, which include bromoanisoles, are found to have both biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Chemistry and Synthesis : The compound has been applied in the field of synthetic chemistry. For instance, its analogs have been used in arylation reactions, which are important for fragrance synthesis (Scrivanti et al., 2008). Additionally, similar bromomethyl methoxybenzenes have been used in the preparation of advanced materials, such as those used in polymer solar cells (Jin et al., 2016).
Advanced Material Synthesis : The compound's analogs have been used in creating sterically protected diphosphene and fluorenylidenephosphine, indicating potential applications in materials science (Toyota et al., 2003).
Liquid Crystal Research : Research on compounds structurally related to this compound has contributed to the development of liquid crystals, which have a wide range of applications, from displays to sensors (Bertini et al., 2003).
Pharmaceutical Research : Some studies have used similar compounds in the synthesis of potential bioisosteric colchicine analogues, indicating applications in pharmaceutical chemistry (Shishov et al., 2014).
Properties
IUPAC Name |
1-(4-bromobutyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYSZJCJYZSFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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